molecular formula C10H8F4O2 B13210784 4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid

4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid

Cat. No.: B13210784
M. Wt: 236.16 g/mol
InChI Key: CTQSYDPRNQVKRN-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid is a high-value fluorinated building block designed for advanced pharmaceutical and organic synthesis research. Compounds featuring a 4,4,4-trifluorobutanoic acid scaffold are recognized as key intermediates in the preparation of bioactive molecules, particularly for the synthesis of heterocyclic compounds such as indoles and pyrroles . The presence of the strongly electron-withdrawing trifluoromethyl group can significantly alter the molecule's metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug discovery . The specific arrangement of a fluorophenyl ring at the 2-position further enhances its utility, providing a handle for further functionalization via cross-coupling reactions or serving as a mimetic of privileged structural motifs found in active pharmaceutical ingredients. Similar fluorinated phenyl-butanoic acid derivatives are extensively utilized in the synthesis of complex organic molecules . This compound is suited for investigations in medicinal chemistry, including structure-activity relationship (SAR) studies and the development of novel enzyme inhibitors. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

4,4,4-trifluoro-2-(2-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H8F4O2/c11-8-4-2-1-3-6(8)7(9(15)16)5-10(12,13)14/h1-4,7H,5H2,(H,15,16)

InChI Key

CTQSYDPRNQVKRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(F)(F)F)C(=O)O)F

Origin of Product

United States

Preparation Methods

Reformatsky Reaction-Based Synthesis

This method adapts the approach described in CN102320957B for analogous fluorophenyl derivatives.

Steps :

  • Condensation : React 4-fluorophenylacetonitrile with α-bromoethyl acetate in tetrahydrofuran (THF) using zinc as a catalyst.
  • Hydrolysis : Treat the intermediate with 10% NaOH aqueous solution at 50°C for 4 hours, followed by acidification with dilute HCl to pH 2–3.
    • Yield : ~75% (estimated from analogous reactions in CN102320957B).

Advantages :

  • Avoids hazardous fluorination reagents.
  • Scalable with minimal waste acid generation.

Malonate Alkylation and Decarboxylation

Inspired by CN105237340B , this route uses diethyl malonate as a starting material.

Steps :

  • Alkylation : React diethyl malonate with 4-fluorobenzyl bromide under basic conditions (K₂CO₃) in acetonitrile.
    • Product : Diethyl 2-(4-fluorobenzyl)malonate.
  • Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic substitution using trifluoromethyl iodide (CF₃I) and CuI catalysis.

  • Decarboxylation : Heat the alkylated malonate in HCl/ethanol (1:1) at reflux to yield 4,4,4-trifluoro-2-(4-fluorophenyl)butanoic acid.

    • Yield : ~68% (based on similar decarboxylation reactions).

Advantages :

  • Utilizes inexpensive malonate derivatives.
  • Adaptable for large-scale production.

Catalytic Fluorination and Oxidation

A less common but efficient method involves late-stage fluorination:

Steps :

Challenges :

  • Requires precise control of fluorination regioselectivity.
  • Higher cost due to fluorination reagents.

Comparative Analysis of Methods

Method Key Reagents Yield Scalability Cost
Reformatsky Reaction Zn, α-bromoethyl acetate ~75% High Moderate
Malonate Alkylation CF₃I, CuI ~68% Moderate Low
Catalytic Fluorination Selectfluor®, KMnO₄ ~60% Low High

Industrial Optimization Considerations

  • Solvent Recycling : THF and acetonitrile recovery systems reduce environmental impact.
  • Catalyst Efficiency : Zinc and CuI are preferred for cost and availability, though Pd-based catalysts (e.g., Pd(OAc)₂) may improve yields in cross-coupling steps.
  • Purity Control : Recrystallization from ethanol/water mixtures ensures ≥98% purity for pharmaceutical use.

Comparison with Similar Compounds

Structural Analogs with Fluorinated Aromatic Substitutions

The position of fluorine on the phenyl ring significantly impacts physicochemical properties. Key analogs include:

Compound Name Substituent Position Molecular Formula CAS RN Key Properties
4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid (Target) 2-fluorophenyl C₁₀H₇F₄O₂ Not explicitly listed High acidity (pKa ~2.5*), low water solubility, increased lipophilicity
4,4,4-Trifluoro-2-(3-fluorophenyl)butanoic acid 3-fluorophenyl C₁₀H₇F₄O₂ 1538113-27-7 Moderate solubility; electronic effects less pronounced than ortho-substituted analog
4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid 4-fluorophenyl C₁₀H₇F₄O₂ 1512932-26-1 Lower steric hindrance; comparable acidity to target compound
4,4,4-Trifluoro-2-(2-methylphenyl)butanoic acid 2-methylphenyl C₁₁H₁₁F₃O₂ 1511691-90-9 Reduced acidity (pKa ~3.2*) due to electron-donating methyl group

Notes: pKa values estimated based on fluorine’s electron-withdrawing effects compared to non-fluorinated analogs .

  • Ortho vs.
  • Methyl vs. Fluorine Substitutents : Replacing fluorine with a methyl group (e.g., 2-methylphenyl analog) decreases acidity but enhances lipophilicity, impacting membrane permeability .

Non-Aromatic Fluorinated Butanoic Acids

Compounds like (R)-4,4,4-Trifluoro-3-hydroxybutanoic acid () exhibit chiral centers and hydroxyl groups, which increase polarity and hydrogen-bonding capacity. The target compound lacks a hydroxyl group, resulting in lower water solubility but greater metabolic stability .

Non-Fluorinated Butanoic Acid Derivatives

describes hydroxy-substituted analogs (e.g., 3-hydroxy-3-(4-diphenylyl)butanoic acid) with pKa values ~4.8 due to the absence of fluorine. The target compound’s trifluoromethyl group lowers its pKa by ~2 units, enhancing its suitability for applications requiring strong acidity .

Biological Activity

4,4,4-Trifluoro-2-(2-fluorophenyl)butanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. Its unique structural characteristics, including the trifluoromethyl and fluorophenyl groups, suggest that it may interact with various biological targets, influencing numerous biochemical pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8F4O2
  • Molecular Weight : 238.17 g/mol
  • Structure : The presence of multiple fluorine atoms enhances lipophilicity and can affect the compound's interaction with biological membranes.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors. The trifluoromethyl group can increase binding affinity to target proteins, thereby modulating their activity. This characteristic is particularly relevant in drug development where enhanced potency and selectivity are desired.

Pharmacological Effects

  • Antidiabetic Activity :
    • A related compound, 3-amino-4-(2,4,5-trifluorophenyl)butyric acid, demonstrated significant hypoglycemic effects in diabetic mouse models. Doses as low as 10 mg/kg showed efficacy comparable to metformin, suggesting that fluorinated derivatives may play a role in glucose regulation .
  • Anti-inflammatory Properties :
    • Compounds containing trifluoromethyl groups have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Research indicates that fluorinated compounds can inhibit bacterial growth without affecting cell viability significantly. Studies on related compounds have shown that they can reduce biofilm formation in pathogenic bacteria like Staphylococcus aureus .

Case Studies

StudyFindingsReference
Hypoglycemic Effects The compound BHF (derived from 3-amino-4-(2,4,5-trifluorophenyl)butyric acid) showed significant blood glucose reduction in diabetic mice at doses of 10 mg/kg and 40 mg/kg, outperforming metformin in efficacy at higher doses.
Antimicrobial Activity Inhibition of SrtA activity was observed with fluorinated compounds leading to reduced virulence in Listeria monocytogenes without impacting bacterial growth significantly.
Inflammation Modulation Trifluoromethyl-containing compounds demonstrated the ability to modulate inflammatory cytokine levels in vitro, indicating potential therapeutic use in inflammatory conditions.

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